molecular formula C13H13N5 B11738442 2-Amino-3-({[4-(dimethylamino)phenyl]methylidene}amino)but-2-enedinitrile

2-Amino-3-({[4-(dimethylamino)phenyl]methylidene}amino)but-2-enedinitrile

Cat. No.: B11738442
M. Wt: 239.28 g/mol
InChI Key: QPBXVINHXQCKKI-UHFFFAOYSA-N
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Description

2-Amino-3-({[4-(dimethylamino)phenyl]methylidene}amino)but-2-enedinitrile is an organic compound with a complex structure that includes both amino and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-({[4-(dimethylamino)phenyl]methylidene}amino)but-2-enedinitrile typically involves the reaction of diaminomaleonitrile with 4-(dimethylamino)benzaldehyde in an ethanol solution. The mixture is refluxed for several hours, resulting in the formation of the desired product . The reaction conditions include:

    Solvent: Ethanol

    Temperature: Reflux

    Time: Approximately 3 hours

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reactants, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-({[4-(dimethylamino)phenyl]methylidene}amino)but-2-enedinitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitrile groups to amines.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Amino-3-({[4-(dimethylamino)phenyl]methylidene}amino)but-2-enedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-({[4-(dimethylamino)phenyl]methylidene}amino)but-2-enedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-Amino-3-({[4-(dimethylamino)phenyl]methylidene}amino)but-2-enedinitrile is unique due to its combination of amino and nitrile functional groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for multiple types of chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

2-amino-3-[[4-(dimethylamino)phenyl]methylideneamino]but-2-enedinitrile

InChI

InChI=1S/C13H13N5/c1-18(2)11-5-3-10(4-6-11)9-17-13(8-15)12(16)7-14/h3-6,9H,16H2,1-2H3

InChI Key

QPBXVINHXQCKKI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC(=C(C#N)N)C#N

Origin of Product

United States

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